molecular formula C11H11ClN4O B11780048 4-Chloro-8-cyclopentylpteridin-7(8H)-one

4-Chloro-8-cyclopentylpteridin-7(8H)-one

Cat. No.: B11780048
M. Wt: 250.68 g/mol
InChI Key: WDZDYZKZJHUGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of 4-Chloro-8-cyclopentylpteridin-7(8H)-one is situated within the extensive and fruitful domain of pteridine (B1203161) research. This compound, characterized by its unique combination of a chlorinated pteridinone core and a cyclopentyl group at the N8 position, represents a targeted effort to modulate biological pathways, particularly those governed by kinases.

Pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of profound interest in medicinal chemistry. evitachem.com This "privileged scaffold" is found in a variety of biologically crucial molecules, including folic acid and biopterin, which act as essential cofactors for numerous enzymes. The versatility of the pteridine core allows for a wide range of chemical modifications, enabling the development of derivatives with tailored pharmacological profiles. In academic research, pteridine derivatives are extensively investigated for their potential as therapeutic agents, with a significant focus on their role as enzyme inhibitors.

The pteridin-7(8H)-one substructure has emerged as a particularly valuable scaffold in the quest for novel kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. Academic and industrial research has demonstrated that the pteridin-7(8H)-one core can be effectively functionalized to target the ATP-binding site of various kinases, leading to the disruption of aberrant signaling pathways. nih.gov

Within the broader class of pteridin-7(8H)-ones, this compound is a subject of specialized academic inquiry. The introduction of a chlorine atom at the 4-position is a key synthetic handle, allowing for further chemical modifications through nucleophilic substitution reactions. evitachem.com This feature enables the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The cyclopentyl group at the 8-position is significant for its potential to confer selectivity and favorable pharmacokinetic properties. Research on analogous compounds, such as 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, has shown that this moiety can contribute to potent antiproliferative activity in cancer cell lines. nih.gov

Below is a data table summarizing the key chemical features of this compound.

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₄O
Molecular Weight250.68 g/mol
Core StructurePteridin-7(8H)-one
Key Substituents4-Chloro, 8-Cyclopentyl
Primary Research AreaKinase Inhibition

The academic trajectory for this compound is primarily focused on its development as a selective kinase inhibitor. Future research is likely to explore several key avenues:

Target Identification and Validation: A crucial area of investigation will be the identification of the specific kinases that are potently inhibited by this compound. This will likely involve broad kinase screening panels to determine its selectivity profile.

Structure-Activity Relationship (SAR) Studies: The chlorine at the 4-position provides a reactive site for the synthesis of new analogs. Academic research will likely focus on replacing the chlorine with various amines, alcohols, and other nucleophiles to explore how these changes affect potency and selectivity.

Mechanism of Action Studies: Once potent activity against a particular kinase is established, further research will be necessary to elucidate the precise mechanism of inhibition. This can involve techniques such as X-ray crystallography to determine the binding mode of the compound within the kinase's active site.

Cellular and In Vivo Efficacy: Promising compounds from initial biochemical screens will be advanced into cell-based assays to assess their ability to inhibit signaling pathways and induce desired cellular responses, such as cell cycle arrest or apoptosis in cancer cells. nih.gov Subsequent studies in animal models would be the next logical step to evaluate in vivo efficacy and pharmacokinetic properties.

The table below outlines potential research directions and the methodologies that may be employed.

Research AvenuePotential Methodologies
Kinase Selectivity ProfilingIn vitro kinase panels, enzymatic assays
Synthesis of AnalogsNucleophilic aromatic substitution at the C4-position
Elucidation of Binding ModeX-ray crystallography, computational modeling
Cellular Activity AssessmentWestern blotting, flow cytometry, cell viability assays
In Vivo EvaluationAnimal models of cancer or other relevant diseases

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

4-chloro-8-cyclopentylpteridin-7-one

InChI

InChI=1S/C11H11ClN4O/c12-10-9-11(15-6-14-10)16(8(17)5-13-9)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

WDZDYZKZJHUGRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Pteridin 7 8h One Scaffolds

Established Synthetic Pathways to the Pteridin-7(8H)-one Ring System

The construction of the foundational pteridine (B1203161) ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, can be accomplished through several established condensation reactions. nih.govderpharmachemica.com These methods typically involve the formation of the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine precursor. derpharmachemica.com Two of the most classical and versatile methods are the Gabriel-Isay condensation and the Timmis reaction. nih.gov

The Gabriel-Isay condensation is a widely employed method that involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto ester. nih.govderpharmachemica.com The reaction proceeds via a double condensation to form the pyrazine ring. The choice of the 1,2-dicarbonyl component dictates the substitution pattern on the newly formed pyrazine portion of the scaffold. For the synthesis of the pteridin-7(8H)-one core, a 2,4,5,6-tetraaminopyrimidine (B94255) can be reacted with a glyoxylate (B1226380) derivative, leading to the desired bicyclic system after cyclization and tautomerization.

The Timmis reaction offers an alternative, regioselective pathway. This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a β-keto ester or malononitrile. nih.govorientjchem.org The reaction is typically base-catalyzed and proceeds through the formation of a Schiff base between the amino group and the ketone, followed by an intramolecular cyclization involving the nitroso group and the active methylene component to yield the pteridine ring. orientjchem.org

These foundational pathways provide a reliable entry to the pteridin-7(8H)-one scaffold, which can then be further functionalized.

Synthetic Pathway Precursors Key Features
Gabriel-Isay Condensation5,6-Diaminopyrimidine + 1,2-Dicarbonyl CompoundVersatile; substitution pattern controlled by dicarbonyl component. nih.gov
Timmis Reaction6-Amino-5-nitrosopyrimidine + Active Methylene CompoundRegioselective; avoids isomeric mixtures. nih.govorientjchem.org

Directed Synthesis of 4-Chloro-8-cyclopentylpteridin-7(8H)-one and its Precursors

A plausible synthetic sequence is outlined below:

Formation of the Pteridine-4,7-dione Core: The synthesis often begins with the condensation of a 2,5,6-triaminopyrimidin-4(3H)-one with a glyoxylate derivative. This reaction forms the bicyclic 2-aminopteridine-4,7(3H,8H)-dione precursor.

N8-Alkylation: The pteridine-dione intermediate is then selectively alkylated at the N8 position with a cyclopentyl halide (e.g., bromocyclopentane) in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This introduces the cyclopentyl moiety.

Chlorination at C4: The final key step is the conversion of the C4-oxo group to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base or as a mixture with phosphorus pentachloride (PCl₅). This step yields the target compound, this compound.

This directed approach allows for the controlled and specific construction of the target molecule from readily available starting materials.

Chemo- and Regioselective Functionalization of Pteridin-7(8H)-one Derivatives

The chemical character of the pteridin-7(8H)-one scaffold allows for selective modifications at several positions. The introduction of the cyclopentyl group at N8 and the halogen at C4 are critical transformations that define the target compound.

The regioselective introduction of an alkyl group, such as cyclopentyl, at the N8 position of a pteridin-4,7-dione is a crucial step. The N8 nitrogen is part of an amide-like system within the pyrazinone ring, and its nucleophilicity can be exploited for alkylation. The reaction is typically an Sₙ2-type nucleophilic substitution.

Common conditions for this transformation involve:

Alkylating Agent: Cyclopentyl bromide or cyclopentyl iodide.

Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the N8-H, increasing its nucleophilicity.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) is preferred to dissolve the reactants and facilitate the reaction.

The reaction generally proceeds with good regioselectivity for the N8 position over other potentially reactive nitrogens (e.g., N1 or N3) in the pyrimidinone ring, especially when those positions are already substituted or are less sterically accessible. Studies on related heterocyclic systems like pyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated that the cyclopentyl group is an optimal substituent at this position for certain biological activities. nih.gov

The conversion of the C4-oxo group of the pteridinone ring into a chloro group is a key functionalization step. The resulting 4-chloropteridine (B1599579) is a valuable intermediate, as the chlorine atom can act as a leaving group in subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, ether, or thioether functionalities to create a library of analogs.

The most common method for this transformation is treatment with a dehydrating chlorinating agent.

Reagents: Phosphorus oxychloride (POCl₃) is the most frequently used reagent. Sometimes it is used in conjunction with phosphorus pentachloride (PCl₅) or with a catalytic amount of a base like N,N-dimethylaniline to facilitate the reaction.

Conditions: The reaction is typically carried out at elevated temperatures, often under reflux conditions, using POCl₃ as both the reagent and the solvent.

This reaction converts the C4-amide functionality into a reactive chloro-substituted pyrimidine ring, a critical step for further derivatization.

Novel Synthetic Approaches for this compound Analogs

Research into pteridin-7(8H)-one derivatives, particularly as kinase inhibitors, has led to the development of various synthetic strategies for producing analogs. nih.govnih.gov These approaches focus on modifying the core structure to explore structure-activity relationships (SAR).

Novel strategies often leverage the reactivity of the 4-chloro intermediate. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to introduce aryl, heteroaryl, or amino groups at the C4 position.

Another approach involves modifying the pyrazine ring. For instance, if the synthesis starts from a 5,6-diaminopyrimidine, using different 1,2-dicarbonyl compounds in the initial cyclization step can introduce substituents at the C6 position. A study on 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives demonstrated the synthesis of a series of analogs by varying the substituent at the C2 position, highlighting a strategy where a 2-substituted-4,5,6-triaminopyrimidine is used as the key precursor. nih.govresearchgate.net

These advanced synthetic methods provide access to a wide range of analogs, allowing for fine-tuning of the molecule's properties.

Analog Synthesis Strategy Target Position Key Reaction Type Example Reagents
C4-FunctionalizationC4Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols
C4-FunctionalizationC4Palladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), Amines (Buchwald-Hartwig)
C2-FunctionalizationC2Building Block VariationUse of 2-substituted pyrimidine precursors
C6-FunctionalizationC6Building Block VariationUse of substituted 1,2-dicarbonyl compounds

Mechanistic Investigations of Pteridin-7(8H)-one Synthesis

The mechanisms underpinning the synthesis of the pteridin-7(8H)-one ring system are generally understood based on established principles of condensation and cyclization reactions in heterocyclic chemistry.

For the Gabriel-Isay condensation , the mechanism is believed to proceed as follows:

Initial Condensation: The more nucleophilic amino group of the 5,6-diaminopyrimidine (typically the N5-amino group) attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

Schiff Base Formation: Dehydration occurs to form an initial imine (Schiff base) intermediate.

Intramolecular Cyclization: The remaining N6-amino group then attacks the second carbonyl carbon in an intramolecular fashion.

Final Dehydration/Aromatization: A second dehydration step occurs, leading to the formation of the dihydropyrazine (B8608421) ring, which may then tautomerize or be oxidized to the fully aromatic pyrazine ring, thus forming the pteridine core.

For the Timmis reaction , the proposed mechanism involves:

Initial Condensation: The 6-amino group of the 6-amino-5-nitrosopyrimidine condenses with the carbonyl group of the active methylene compound.

Knoevenagel-type Condensation: A base-catalyzed condensation occurs between the active methylene group and the nitroso group, which acts as an electrophile.

Cyclization and Dehydration: This intramolecular cyclization forms a six-membered ring intermediate, which then dehydrates to yield the final pteridine product.

These mechanistic pathways provide a rational basis for understanding the reaction outcomes and for designing new synthetic routes to pteridine derivatives.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Chloro 8 Cyclopentylpteridin 7 8h One Derivatives

Rational Design Principles for Pteridin-7(8H)-one Compound Libraries

The rational design of compound libraries is a cornerstone of modern drug discovery, aiming to efficiently explore the chemical space around a core scaffold to identify potent and selective modulators of biological targets. For the pteridin-7(8H)-one series, library design is often guided by a combination of existing SAR data, structural biology insights, and computational modeling.

A key strategy involves the use of versatile chemical building blocks that allow for the introduction of diversity at multiple positions on the pteridinone core. nih.gov For instance, the synthesis of pteridinone libraries frequently employs starting materials like 4,6-dichloro-5-nitropyrimidine. nih.govmdpi.com This precursor allows for sequential and regioselective reactions to introduce various substituents. Solid-phase synthesis is a particularly efficient methodology for generating such libraries, as it facilitates the purification process and allows for the rapid assembly of a large number of analogues for SAR studies. nih.govmdpi.com

The design principles for these libraries focus on systematically varying substituents at key positions to probe their effect on activity. These positions typically include:

N8-position: Modulating the size, lipophilicity, and geometry of the substituent to optimize interactions within the target's binding pocket.

C4-position: Introducing different halogens or other functional groups to alter electronic properties and hydrogen bonding capabilities.

C2 and C6 positions: Exploring the impact of additional substituents on potency and selectivity.

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. unina.itnih.gov Elucidating the pharmacophoric requirements for 4-Chloro-8-cyclopentylpteridin-7(8H)-one derivatives is crucial for designing more potent and selective compounds.

The substituent at the N8 position often plays a critical role in orienting the pteridinone core within the ATP-binding site of protein kinases, a common target for this class of compounds. nih.gov The N8-substituent typically occupies a hydrophobic pocket, and its size, shape, and lipophilicity are key determinants of binding affinity.

The cyclopentyl group is a moderately sized, lipophilic, and conformationally restricted moiety. Its influence on activity can be attributed to:

Conformational Rigidity: Compared to a linear alkyl chain of similar size (e.g., n-pentyl), the cyclic nature of the cyclopentyl group reduces the number of available conformations. This pre-organization can decrease the entropic penalty upon binding, leading to higher affinity.

Optimal Pocket Filling: The specific size and shape of the cyclopentyl group may be ideal for filling a particular hydrophobic pocket in a target enzyme, thereby maximizing surface complementarity and enhancing potency.

SAR studies on related heterocyclic scaffolds often show that activity is highly sensitive to the nature of the N-alkyl substituent. researchgate.net A hypothetical SAR exploration around the N8 position might yield results similar to those in the table below, demonstrating an optimal size and shape for the substituent.

CompoundN8-Substituent (R)Relative Potency (Hypothetical)Rationale
1-CH₃ (Methyl)LowToo small to effectively fill the hydrophobic pocket.
2-CH(CH₃)₂ (Isopropyl)ModerateImproved hydrophobic contact compared to methyl.
3-CyclopentylHighOptimal size, shape, and lipophilicity for pocket filling and conformational rigidity.
4-CyclohexylModerate-HighGood hydrophobic interaction, but may be slightly too large, causing minor steric clash.
5-PhenylLow-ModerateIntroduces aromaticity, which may not be favorable in a purely aliphatic pocket.

The chlorine atom at the C4 position is a critical pharmacophoric feature that significantly influences the electronic properties of the pteridinone ring and its potential interactions with the target protein. Halogen atoms, particularly chlorine, are common in kinase inhibitors and can participate in specific, beneficial interactions.

The role of the C4-chlorine can include:

Hydrogen Bond Acceptor: The lone pairs of electrons on the chlorine atom can act as a weak hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor (e.g., a backbone N-H group) in the hinge region of a kinase. This interaction is often vital for anchoring the inhibitor in the correct orientation. nih.gov

Hydrophobic/Halogen Bonding: The chlorine atom can also participate in favorable hydrophobic or specific halogen-bonding interactions within the binding site. researchgate.net

Replacing the chlorine atom with other groups allows for a systematic evaluation of its importance. An SAR study at the C4 position would likely highlight the unique and critical role of the halogen.

CompoundC4-Substituent (X)Relative Potency (Hypothetical)Rationale
6-HVery LowLoss of the critical hydrogen bond accepting capability.
7-FLow-ModerateCan act as a hydrogen bond acceptor, but may be less optimal electronically or sterically.
8-ClHighOptimal size and electronic properties for forming a key hydrogen bond or halogen bond.
9-BrModerateLarger size may introduce steric hindrance, despite similar electronic properties.
10-OCH₃ (Methoxy)LowActs as a hydrogen bond acceptor but is significantly larger, likely causing steric clashes and altering the electronic profile unfavorably.

Methodologies for Comprehensive SAR Profiling

Comprehensive SAR profiling involves the synthesis and biological evaluation of a wide range of analogues to build a detailed map of the relationship between chemical structure and biological activity. nih.gov

The core of SAR profiling is the systematic, iterative modification of a lead compound. mdpi.com Starting with a hit like this compound, medicinal chemists synthesize analogues by altering one specific feature at a time. For example, they might:

Explore a range of cycloalkyl groups at N8 (cyclopropyl, cyclobutyl, cyclohexyl).

Substitute the cyclopentyl group with branched or linear alkyl chains.

Replace the C4-chlorine with other halogens (F, Br, I) or with non-halogen groups (e.g., -CN, -CF₃).

Introduce substituents at other available positions on the pteridinone ring.

Each newly synthesized compound is then subjected to a battery of bioactivity assessments. nih.govbiointerfaceresearch.comresearchtrend.netresearchgate.net These typically begin with in vitro enzymatic assays to determine the compound's potency against the primary target (e.g., IC₅₀ value against a specific kinase). nih.gov Promising compounds are then evaluated in cell-based assays to measure their effects on cellular processes, such as cell proliferation or signaling pathways. nih.govnih.gov This systematic approach allows researchers to identify which structural modifications lead to increased potency, improved selectivity, and better cellular activity.

Once initial SAR trends are identified through systematic modification, targeted library synthesis is employed to rapidly expand the SAR and explore the most promising avenues. nih.gov Instead of single-compound synthesis, this approach uses combinatorial chemistry or parallel synthesis techniques to produce a focused set of related compounds. mdpi.comdrugdesign.org

For example, if the initial SAR suggests that a small, hydrophobic group is preferred at the C2 position, a targeted library could be synthesized by reacting a common 4-chloro-8-cyclopentylpteridinone intermediate with a diverse set of boronic acids (via Suzuki coupling) or amines to install dozens of different C2 substituents. nih.gov This allows for a much broader and more efficient exploration of that specific position, accelerating the identification of optimal substituents and the development of highly potent lead compounds.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. For a molecule like this compound and its derivatives, understanding the conformational preferences is crucial for elucidating their structure-activity relationships (SAR) and structure-mechanism relationships (SMR). The flexibility or rigidity of the molecule, largely dictated by the rotational barriers around single bonds and the puckering of cyclic moieties, determines the shape it presents to a biological receptor. A favorable conformation can lead to enhanced binding affinity and, consequently, higher biological activity, while an unfavorable one can lead to diminished or no activity.

While specific experimental or computational conformational analysis studies on this compound are not extensively available in the public domain, principles derived from related structures and general computational chemistry allow for a well-founded discussion of its likely conformational properties and their biological implications. The key conformational features of this molecule are centered around the pteridinone core, the cyclopentyl group at the N8 position, and the chloro-substituent at the C4 position.

Computational modeling studies on similar heterocyclic systems suggest that the orientation of such cycloalkyl groups can be critical for receptor binding. For instance, in a series of 8-substituted xanthines, the nature and size of the cycloalkyl group at a position analogous to the N8 of the pteridinone significantly impacted the antagonist potency at adenosine (B11128) receptors. nih.gov This highlights the importance of the spatial arrangement of the cycloalkyl moiety for biological activity.

The biological activity of pteridinone derivatives has been explored in various contexts, including as inhibitors of enzymes like Polo-like kinase 1 (PLK1). mdpi.com In such studies, molecular docking simulations are often employed to predict the binding mode of the inhibitors. mdpi.com These simulations inherently account for the conformational flexibility of the ligand, and the predicted binding pose represents a low-energy conformation that maximizes favorable interactions with the protein's active site. For this compound, it is plausible that specific puckered conformations of the cyclopentyl ring would be preferred to avoid steric clashes and to establish favorable van der Waals contacts within the binding site.

To illustrate the potential impact of conformational differences on biological activity, we can consider a hypothetical scenario based on the principles of SAR. Different substituents on the cyclopentyl ring or alterations in the pteridinone core could lead to derivatives with distinct conformational preferences. These preferences could then be correlated with their observed biological activities.

Below is an interactive data table that conceptualizes how conformational parameters could be presented if such data were available from computational or experimental studies. The values are hypothetical and for illustrative purposes only.

Compound IDN8-SubstituentPreferred Cyclopentyl ConformationDihedral Angle (Pteridinone-Cyclopentyl)Calculated Binding Energy (kcal/mol)Observed IC₅₀ (nM)
1 CyclopentylEnvelope45°-8.550
2 CyclohexylChair60°-7.2200
3 Methyl---5.11500
4 PhenylPlanar (Twisted)30°-9.125

Molecular Target Identification and Mechanistic Elucidation for 4 Chloro 8 Cyclopentylpteridin 7 8h One Analogs

Kinase Target Landscape for Pteridin-7(8H)-one Derivatives

The kinase family is a primary focus for the therapeutic application of pteridin-7(8H)-one derivatives. These compounds have been systematically optimized to target specific kinases involved in cancer cell signaling pathways, leading to the development of potent and selective inhibitors.

Derivatives of pteridin-7(8H)-one have been successfully developed as potent and selective covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a critical therapeutic target in B-cell malignancies. nih.govnih.gov The development process often involves optimizing compounds that initially showed activity against other kinases. For instance, a series of pteridin-7(8H)-one derivatives were optimized from an EGFR inhibitor, compound 3z , which also displayed BTK inhibitory activity (IC₅₀ = 1.2 nM). researchgate.net

Through structure-activity relationship (SAR) studies, researchers found that modifications at the C6-position of the pteridin-7(8H)-one core with bulky, hydrophobic groups could maintain BTK activity while significantly improving selectivity against other kinases like Interleukin-2-inducible T-cell kinase (ITK) and Epidermal Growth Factor Receptor (EGFR). researchgate.net This optimization led to the discovery of compound 24a , which demonstrated a potent BTK inhibition with an IC₅₀ of 4.0 nM. nih.govresearchgate.net Notably, 24a exhibited high selectivity, being over 250-fold more selective for BTK than ITK and over 2500-fold more selective than EGFR in enzymatic assays. nih.govresearchgate.net Another compound, C11 , also showed potent BTK inhibition with an IC₅₀ of 17.0 nM and a favorable selectivity profile over EGFR. acs.org These inhibitors typically feature an acrylamide (B121943) "warhead" that forms a covalent bond with the Cys481 residue in the active site of BTK, ensuring irreversible inhibition. researchgate.net

Inhibitory Activity of Pteridin-7(8H)-one Derivatives Against BTK
CompoundBTK IC₅₀ (nM)ITK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (BTK vs. ITK)Selectivity (BTK vs. EGFR)
3z1.246.15.3~38-fold~4.4-fold
24a4.0>1000>10000>250-fold>2500-fold
C1117.0Not ReportedDesirable selectivityNot ReportedNot Reported
18a3.1111.5Not Reported~36-foldNot Reported

The pteridin-7(8H)-one scaffold has also been identified as a foundation for potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML). acs.org These derivatives are designed as type I inhibitors, meaning they target the active conformation of the FLT3 kinase. nih.gov

Molecular modeling and structure-activity relationship studies have explored a range of these compounds, revealing key interactions within the ATP-binding pocket of FLT3. nih.gov The representative inhibitor, compound 31 , demonstrates single-digit nanomolar inhibition against wild-type FLT3 and shows subnanomolar dissociation constants (KD) for drug-resistant FLT3 mutants, including those with internal tandem duplication (ITD) mutations. acs.org Mechanistically, these compounds suppress the autophosphorylation of FLT3 and its downstream signaling pathways, which in turn induces G0/G1 cell cycle arrest and apoptosis in AML cells. acs.org Studies on compound C31 show it anchors to the hinge region of the kinase via hydrogen bonds with residue Cys694, a characteristic interaction for this class of inhibitors. nih.gov

Activity of Pteridin-7(8H)-one Derivatives Against FLT3
CompoundTargetActivity MetricValue
31Wild-Type FLT3InhibitionSingle-digit nanomolar
Drug-Resistant FLT3 MutantsKDSubnanomolar
C31Wild-Type FLT3pIC₅₀Reported as most active in a series with pIC₅₀ range of 5.26–8.80

The pteridin-7(8H)-one core structure has been effectively utilized to create irreversible inhibitors targeting both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com A significant focus has been on overcoming acquired resistance to first-generation EGFR inhibitors, which is often caused by the T790M mutation. mdpi.com

Starting from a pyrimidine-based EGFR inhibitor, researchers identified the pteridin-7(8H)-one scaffold through computational 3D similarity screening. nih.govmdpi.com This led to the development of compounds that irreversibly bind to the receptor. The most potent of these, compounds 3q and 3x , exhibited excellent inhibitory activity with subnanomolar IC₅₀ values against both wild-type EGFR and the clinically important T790M/L858R double mutant. nih.govmdpi.com These compounds also displayed potent anti-proliferative effects against cancer cell lines that are sensitive or resistant to gefitinib. mdpi.com The in vivo efficacy of compound 3x was demonstrated in a xenograft mouse model driven by the EGFR-T790M/L858R mutation, where it significantly inhibited tumor growth. mdpi.com

Inhibitory Activity of Pteridin-7(8H)-one Derivatives Against EGFR
CompoundTarget EGFR FormIC₅₀ Value
3qWild-TypeSubnanomolar
T790M/L858R MutantSubnanomolar
3xWild-TypeSubnanomolar
T790M/L858R MutantSubnanomolar

A comprehensive search of available scientific literature did not yield specific research findings on the engagement of 4-Chloro-8-cyclopentylpteridin-7(8H)-one or its pteridin-7(8H)-one analogs with Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC).

A comprehensive search of available scientific literature did not yield specific research findings on the interaction of this compound or its pteridin-7(8H)-one analogs with Janus Kinases (JAK1, JAK2).

Beyond kinases, the pteridine (B1203161) scaffold has been investigated as an inhibitor of Monocarboxylate Transporter 1 (MCT1), an emerging target in cancer therapy due to its role in regulating tumor metabolism. nih.gov Novel substituted pteridine dione (B5365651) and trione (B1666649) derivatives have been synthesized and evaluated for their ability to block lactate (B86563) transport. nih.gov

The potency of these compounds was confirmed in MCT1-expressing human Raji lymphoma cells. nih.gov Structure-activity relationship studies revealed that side chains containing a hydroxyl group at specific positions are crucial for potent MCT1 inhibition within this chemical series. nih.gov Several of the most potent compounds demonstrated significant anticancer activity, with EC₅₀ values in the nanomolar range. nih.gov These findings establish that the pteridinone scaffold can be adapted to target membrane transporters, representing a distinct mechanism of action compared to kinase inhibition. nih.gov

Activity of Pteridine Derivatives Against MCT1-Expressing Raji Cells
CompoundEC₅₀ (nM)
15c37
23b100
14b120
14c150

BRAF V600E Kinase Inhibition Pathways

The investigation into pteridine-based derivatives as potential inhibitors of the BRAF V600E mutant kinase has yielded nuanced results. A study focused on the design and synthesis of purine (B94841) and pteridine-based scaffolds as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E provided initial insights. While many of these compounds exhibited promising antiproliferative activity against various cancer cell lines, their direct inhibitory effect on BRAF V600E was found to be limited. The research suggested that for the specific series of pteridine-based compounds synthesized, BRAF V600E might not be a primary viable target nih.gov.

This finding underscores the critical importance of the substitution patterns on the pteridinone core in determining kinase selectivity. While the this compound scaffold belongs to the broader class of pteridine derivatives, direct evidence of its potent and selective inhibition of BRAF V600E is not yet established in the public domain. The complexity of kinase inhibitor design means that even minor structural modifications can significantly alter the target profile. Therefore, while the pteridine core is present in some kinase inhibitors, it does not guarantee activity against a specific kinase like BRAF V600E. Further research is required to specifically elucidate the interaction, if any, between this compound analogs and the BRAF V600E kinase.

Biochemical Characterization of Target-Ligand Interactions

Biochemical characterization of pteridin-7(8H)-one derivatives has revealed their potential to interact with a range of protein kinases. For instance, studies on various analogs have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), p90 ribosomal S6 protein kinase (RSK), and FMS-like tyrosine kinase 3 (FLT3) nih.govnih.govmdpi.com.

In the case of FLT3 inhibition, molecular docking and molecular dynamics simulations of pteridin-7(8H)-one compounds have been conducted to understand the critical interactions and binding stability within the kinase's active site mdpi.com. These computational studies, combined with biochemical assays, help in elucidating the structure-activity relationships (SAR) that govern the potency of these inhibitors.

For a closely related series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, SAR analysis revealed that substitutions at the C-2 position of the dihydropteridin-6(5H)-one core are crucial for their antiproliferative activity nih.gov. Specifically, the incorporation of a 4-(4-methylpiperazin-1-yl)aniline group at this position resulted in the most significant activity nih.gov. This highlights the importance of specific functional groups in mediating interactions with the target kinase.

Table 1: Structure-Activity Relationship of 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives

Compound IDC-2 Position SubstituentAntiproliferative Activity (IC50 in µM)
Parent Derivative 4 VariesLess Potent
Compound 6k 4-(4-methylpiperazin-1-yl)anilineHCT-116: 3.29, HeLa: 6.75, HT-29: 7.56, MDA-MB-231: 10.30

Data derived from a study on novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives. nih.gov

Cellular Pathway Modulation and Signal Transduction Cascade Analysis

The cellular effects of pteridinone analogs are a direct consequence of their interaction with specific molecular targets. For the 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one series, mechanistic studies have shown that these compounds can induce cell cycle arrest nih.gov. The most promising compound in this series, compound 6k, was found to arrest cells in the G2/M phase of the cell cycle in a concentration-dependent manner nih.gov.

This perturbation of the cell cycle is a common mechanism for anticancer agents that target kinases involved in cell cycle progression. By inhibiting these kinases, the compounds prevent the cell from completing the necessary checkpoints for division, ultimately leading to a halt in proliferation. The specific signal transduction cascades affected would depend on the primary kinase target of the this compound analogs. For example, if the target were a member of the CDK family, the downstream signaling would involve the retinoblastoma protein (Rb) and various transcription factors that control entry into mitosis.

Investigation of Binding Dynamics and Residence Time

Techniques such as molecular dynamics simulations can provide insights into the stability of the inhibitor-target complex over time and can help to identify the key interactions that contribute to a longer residence time mdpi.com. For pteridin-7(8H)-one derivatives targeting FLT3, forced-dissociation molecular dynamics simulations have been used to study the unbinding pathways of the ligands from the kinase active site mdpi.com. Such studies are crucial for understanding structure-kinetic relationships and for designing inhibitors with optimized pharmacological profiles. The goal is to develop compounds that form stable and long-lasting interactions with their target, thereby prolonging the inhibitory effect.

Off-Target Activity Profiling and Selectivity Enhancement Strategies

A significant challenge in the development of kinase inhibitors is achieving high selectivity for the intended target, as the human kinome is large and many kinases share structural similarities in their ATP-binding pockets. Pteridinone-based compounds have been shown to interact with multiple kinases, indicating a degree of polypharmacology.

For example, a study on pteridin-7(8H)-one derivatives designed as CDK2 inhibitors also assessed their selectivity against CDK4 and CDK6 nih.gov. One of the compounds, KII-21, demonstrated a 3 to 4-fold selectivity for CDK2-cyclinE2 over CDK4-cyclinD1 and CDK6-cyclinD3, respectively nih.gov.

Strategies to enhance selectivity often involve exploiting subtle differences in the amino acid residues of the kinase active site or targeting allosteric sites outside the conserved ATP-binding pocket. Structure-based drug design, guided by X-ray crystallography and computational modeling, is a powerful approach to rationally design modifications to the inhibitor scaffold that increase affinity for the desired target while minimizing interactions with off-targets. This can involve introducing functional groups that form specific hydrogen bonds or van der Waals interactions with non-conserved residues in the target kinase.

Preclinical Biological Efficacy and Pharmacological Assessment of 4 Chloro 8 Cyclopentylpteridin 7 8h One Derivatives

In Vitro Anti-Proliferative Activity in Defined Cell Lines

The in vitro anti-proliferative activity of pteridinone derivatives has been evaluated across various cancer cell lines, demonstrating a broad spectrum of potential applications in oncology.

Research into pteridinone and pyridopyrimidine derivatives has revealed significant anti-proliferative effects against a range of human cancer cell lines. For instance, a novel series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. One of the most promising compounds from this series, compound 6k , demonstrated potent anti-proliferative activity against several cell lines, including colon cancer (HT-29), cervical cancer (HeLa), and breast cancer (MDA-MB-231). The half-maximal inhibitory concentrations (IC50) for compound 6k are detailed in the table below.

Cell LineCancer TypeIC50 (µM) of Compound 6k
HCT-116Colon Carcinoma3.29
HeLaCervical Cancer6.75
HT-29Colorectal Adenocarcinoma7.56
MDA-MB-231Breast Adenocarcinoma10.30

Another study focused on novel pteridinone derivatives possessing a hydrazone moiety. One of these derivatives, compound L19 , exhibited significant anti-proliferative effects against lung carcinoma (A549), colon carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. The IC50 values for this compound are presented in the following table.

Cell LineCancer TypeIC50 (µM) of Compound L19
A549Lung Carcinoma3.23
HCT-116Colon Carcinoma4.36
PC-3Prostate Cancer8.20

While specific data for Raji Burkitt lymphoma, Panc-1, MCF-7, BaF3 TEL-Jak2, BaF3-TEL-TrkA, and BaF3-TEL-TrkC G623R cell lines for 4-Chloro-8-cyclopentylpteridin-7(8H)-one derivatives are not available, the existing findings on related compounds suggest a promising avenue for further investigation into the anti-proliferative potential of this class of molecules across a wider panel of cancer cells.

The mechanism of action for many anti-cancer agents involves the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Studies on pteridinone and pyridopyrimidine derivatives have shown that these compounds can indeed influence these cellular processes.

The aforementioned 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative, compound 6k , was found to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner. This indicates that the compound interferes with the cell's ability to divide and proliferate.

Similarly, the pteridinone derivative L19 was shown to induce a significant decrease in the mitochondrial membrane potential in HCT-116 cells, a key event in the intrinsic pathway of apoptosis. This ultimately leads to cancer cell death. Further mechanistic studies revealed that compound L19 also arrested the cell cycle in the G1 phase in HCT-116 cells.

In another study, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their cytotoxic effects. Two compounds, 6b and 8d , were found to induce apoptosis in prostate cancer (PC-3) and breast cancer (MCF-7) cells, respectively. Their mechanism of action was linked to the activation of caspase-3, an increase in the pro-apoptotic protein Bax, upregulation of the tumor suppressor p53, and downregulation of the anti-apoptotic protein Bcl2. Furthermore, these compounds were found to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.

These findings collectively suggest that derivatives of this compound may exert their anti-cancer effects by inducing cell cycle arrest and promoting apoptosis in malignant cells.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The pteridinone derivative L19 has been shown to inhibit the migration of tumor cells, suggesting that this class of compounds could have anti-metastatic potential. However, further detailed studies are required to fully elucidate the effects of this compound derivatives on cell migration and invasion.

In Vivo Efficacy Studies in Preclinical Disease Models

While in vitro studies provide valuable initial data, the evaluation of anti-cancer agents in living organisms is essential to determine their therapeutic potential.

Preclinical in vivo studies often utilize xenograft models, where human tumor cells are implanted into immunocompromised mice. A study on a novel pyrazolopyrimidine derivative demonstrated its efficacy in a xenograft tumor model. Intravenous administration of a liposomal formulation of this compound led to the inhibition of tumor growth in severe combined immunodeficiency (SCID) mice bearing anaplastic thyroid cancer xenografts.

Another study investigating bipyrimidine gold (III) dithiocarbamate (B8719985) derivatives showed that one compound, C6 , reduced tumor growth by over 70% in mice with prostate cancer xenografts, without causing significant weight loss, indicating good tolerability.

Information regarding the efficacy of this compound derivatives in allograft tumor models, which involve the transplantation of tumors into immunocompetent animals of the same species, is not currently available.

Pharmacodynamic biomarkers are used to assess the biochemical and physiological effects of a drug on the body. This analysis helps to confirm that the drug is engaging its target and having the desired biological effect. For the classes of pteridinone and pyridopyrimidine derivatives, in vivo pharmacodynamic studies could involve monitoring the levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or apoptosis (e.g., caspases, Bcl-2 family proteins) within the tumor tissue of treated animals. However, at present, there is no specific published data on in vivo pharmacodynamic response biomarker analysis for this compound derivatives.

Resistance Mechanisms in Preclinical Models and Counter-Strategies

The development of drug resistance remains a significant hurdle in cancer therapy, and preclinical investigations into the mechanisms by which cancer cells evade the cytotoxic effects of novel therapeutic agents are crucial. For derivatives of this compound, which are recognized for their potent inhibition of key cellular targets like Polo-like kinase 1 (PLK1), understanding potential resistance pathways is essential for their future clinical development and for devising strategies to prolong their efficacy. While specific preclinical resistance studies on this compound derivatives are not extensively documented in publicly available literature, insights can be drawn from studies on broader classes of PLK inhibitors and other kinase inhibitors.

Preclinical models have revealed several potential mechanisms through which cancer cells could acquire resistance to PLK1 inhibitors. A primary mechanism involves genetic alterations in the target protein itself. For instance, a single point mutation, such as the C67V substitution in the kinase domain of PLK1, has been shown to confer significant cellular resistance to ATP-competitive inhibitors. nih.gov This type of mutation can alter the binding affinity of the inhibitor to the ATP-binding pocket, thereby reducing its efficacy.

Another potential avenue for resistance is the activation of alternative signaling pathways that bypass the need for the inhibited target. Cancer cells are known for their signaling network plasticity, and upon inhibition of a key kinase like PLK1, they may upregulate parallel pathways to sustain proliferation and survival. nih.govnih.gov For example, compensatory activation of other pro-survival signaling cascades could mitigate the effects of PLK1 inhibition.

Interestingly, some preclinical studies with certain PLK inhibitors, such as ON01910, have reported difficulty in generating resistant cell lines through continuous exposure to the drug. nih.gov This suggests that the acquisition of resistance to some PLK inhibitors may come at a fitness cost to the cancer cells, making it a less favorable evolutionary path. nih.gov

To address these potential resistance mechanisms, several counter-strategies are being explored in preclinical settings. One of the most promising approaches is the development of inhibitors that target different domains of the kinase. For PLK1, inhibitors that bind to the polo-box domain (PBD) rather than the ATP-binding site offer a viable alternative. nih.gov These non-ATP-competitive inhibitors could be effective against tumors that have developed resistance to traditional ATP-competitive inhibitors through kinase domain mutations. nih.gov

Combination therapies represent another key strategy to overcome or prevent resistance. By targeting multiple nodes within a signaling network simultaneously, the likelihood of cancer cells developing resistance is significantly reduced. For instance, combining a PLK1 inhibitor with agents that target other cell cycle checkpoints or pro-survival pathways could create a synergistic effect and prevent the emergence of resistant clones. The use of PLK1 inhibitors in combination with EGFR tyrosine kinase inhibitors has shown promise in non-small cell lung cancer models with acquired resistance. researchgate.net

Furthermore, the development of therapeutic agents that induce the degradation of the target protein, such as proteolysis-targeting chimeras (PROTACs), offers an innovative approach to combat resistance. nih.gov A PROTAC designed to target PLK1 could eliminate the protein entirely, rendering mutations that affect inhibitor binding ineffective.

The table below summarizes the potential resistance mechanisms and corresponding counter-strategies relevant to the preclinical assessment of this compound derivatives, based on findings from the broader class of PLK inhibitors.

Potential Resistance Mechanism Observed in Preclinical Models Potential Counter-Strategy Rationale for Counter-Strategy
Target Alteration Point mutations in the PLK1 kinase domain (e.g., C67V) reducing inhibitor binding affinity. nih.govDevelopment of non-ATP-competitive inhibitors (e.g., targeting the Polo-Box Domain). nih.govBypasses the mutated ATP-binding site to inhibit kinase function.
Bypass Pathways Activation of alternative pro-survival signaling pathways to compensate for PLK1 inhibition. nih.govnih.govCombination therapy with inhibitors of other signaling pathways (e.g., EGFR inhibitors). researchgate.netSimultaneous blockade of multiple pathways prevents cellular escape and can induce synthetic lethality.
Target Overexpression Increased expression of the PLK1 protein. aacrjournals.orgDevelopment of target degraders (e.g., PROTACs). nih.govInduces the removal of the target protein, overcoming resistance due to high expression levels.
Drug Efflux Increased activity of drug efflux pumps reducing intracellular drug concentration.Co-administration with efflux pump inhibitors.Increases the intracellular concentration of the therapeutic agent to effective levels.

It is important to note that the specific mechanisms of resistance to this compound and its derivatives will need to be empirically determined through dedicated preclinical studies. These investigations will be vital for guiding the clinical development of this class of compounds and for designing effective therapeutic strategies that anticipate and overcome drug resistance.

Computational and Chemoinformatic Methodologies Applied to 4 Chloro 8 Cyclopentylpteridin 7 8h One Research

Molecular Docking and Scoring Function Evaluation for Target Binding.nih.govnih.gov

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the context of 4-Chloro-8-cyclopentylpteridin-7(8H)-one and its analogs, docking studies are instrumental in elucidating the binding modes within the active sites of target kinases, such as FMS-like tyrosine kinase-3 (FLT3) and Polo-like kinase 1 (PLK1). nih.govmdpi.comnih.gov

The evaluation of various scoring functions is critical for accurately ranking the predicted binding poses. These functions estimate the binding free energy of the ligand-protein complex. The binding affinities for a series of pteridin-7(8H)-one derivatives targeting FLT3 have been computationally estimated, providing a basis for prioritizing compounds for synthesis and biological testing. mdpi.com

Table 1: Example of Molecular Docking Results for Pteridinone Derivatives

Compound IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
C31FLT3-31.14CYS694, LEU616
C28FLT3-30.97CYS694, PHE830
C22FLT3-30.83CYS694, LYS614
C17FLT3-26.84CYS694, GLU692

Note: Data is illustrative and based on findings for pteridinone derivatives targeting FLT3. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis.mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions over time. For pteridinone derivatives, MD simulations are performed to refine the docked poses and to ensure that the predicted binding mode is stable. mdpi.comnih.gov

Simulations typically run for nanoseconds (ns) can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.govnih.gov Analysis of the MD trajectories for pteridinone-kinase complexes has shown that the key hydrogen bonds identified in docking studies are maintained throughout the simulation, confirming the stability of the interaction. nih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses are employed to monitor the stability of the complex and the flexibility of individual residues, respectively. mdpi.com For example, in simulations of pteridinone derivatives bound to PLK1, the protein's RMSD was observed to fluctuate between 0.22 and 0.36 nm, indicating the formation of a stable complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design.mdpi.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For pteridinone derivatives, 2D- and 3D-QSAR models are developed to guide the design of new analogs with improved inhibitory activity. mdpi.comnih.govmdpi.com

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of aligned molecules are correlated with their biological activities. mdpi.com These models generate contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For a series of pteridinone derivatives targeting PLK1, CoMFA and CoMSIA models were successfully established with high predictive ability, indicating that electrostatic and steric properties play a significant role in their potency. mdpi.comnih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Pteridinone Derivatives

ModelPredictive r²Steric ContributionElectrostatic Contribution
CoMFA0.7680.9820.75854.2%45.8%
CoMSIA (SH)0.8440.9720.767--

Note: q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient. Data is based on studies of pteridinone derivatives as FLT3 and PLK1 inhibitors. mdpi.commdpi.com

Free Energy Perturbation (FEP) and Enhanced Sampling Methods for Binding Affinity Prediction.mdpi.com

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands to a common protein target. While computationally intensive, FEP can provide highly accurate predictions of binding affinity. In the context of pteridin-7(8H)-one derivatives, FEP calculations can be employed to precisely predict the effect of substitutions on the pteridinone scaffold, such as modifications to the cyclopentyl group or substitutions at the chloro position. mdpi.com

Enhanced sampling methods, coupled with MD simulations, are used to overcome the limitations of conventional MD in exploring the conformational space of a system, which is crucial for accurate free energy calculations. These methods have been applied to pteridinone derivatives to build reliable scoring models for evaluating protein-ligand binding affinity. mdpi.com

Virtual Screening for Identification of Novel Scaffolds and Analogs.nih.govsemanticscholar.orgmdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the pteridinone scaffold, virtual screening can be used to identify novel derivatives with potentially improved properties. This can be done through either ligand-based or structure-based approaches.

In structure-based virtual screening, large chemical databases are docked into the active site of the target protein, and the resulting poses are scored and ranked. This approach can lead to the discovery of entirely new chemical scaffolds that can mimic the binding mode of this compound. Pharmacophore-based virtual screening has been successfully used to identify novel pteridine (B1203161) reductase inhibitors from molecular databases. mdpi.com

Ligand-Based Drug Design Approaches (e.g., pharmacophore modeling).nih.govsemanticscholar.org

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design approaches become particularly valuable. Pharmacophore modeling is a key technique in this area. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For pteridinone inhibitors, a pharmacophore model can be generated based on a set of known active compounds. nih.govsemanticscholar.org This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once developed, the pharmacophore model can be used as a 3D query to screen chemical databases for new molecules that match the model, and thus are likely to be active. For instance, a 3D-QSAR pharmacophore hypothesis for a series of pteridine reductase inhibitors identified two hydrogen bond donors, one hydrophobic aromatic feature, and one ring aromatic feature as key for inhibitory activity. nih.gov

Computational Selectivity Prediction and Off-Target Profiling

A crucial aspect of drug design is ensuring that a compound is selective for its intended target to minimize off-target effects. Computational methods can be employed to predict the selectivity of this compound and its analogs. This is often achieved by docking the compound into the binding sites of a panel of related proteins (e.g., a panel of kinases). By comparing the predicted binding scores across different targets, potential off-target interactions can be identified early in the drug discovery process. This in silico profiling helps in designing more selective inhibitors and prioritizing compounds with a favorable safety profile for further development.

Emerging Research Frontiers and Scholarly Opportunities for 4 Chloro 8 Cyclopentylpteridin 7 8h One

Exploration of Novel Biological Targets and Therapeutic Applications

Given the pteridine (B1203161) core, a key research frontier would be to screen 4-Chloro-8-cyclopentylpteridin-7(8H)-one against a wide array of biological targets. The pteridine scaffold is a common feature in a variety of biologically active molecules, suggesting a potential for broad-spectrum activity. Initial investigations could focus on kinases, dihydrofolate reductase, and other enzymes where pteridine-based inhibitors have previously shown promise. High-throughput screening campaigns against diverse cancer cell lines or infectious agents could also uncover unexpected therapeutic applications.

Development of Advanced Chemical Biology Probes

Should a specific biological target for this compound be identified, a significant opportunity would lie in the development of chemical biology probes. These probes, which could be created by modifying the parent compound with tags such as biotin (B1667282) or fluorescent dyes, would be invaluable tools for target validation, studying drug-target engagement in living cells, and identifying off-target effects. The development of photo-affinity probes could further aid in the precise identification of binding partners within the proteome.

Strategies for Overcoming Acquired Resistance in Preclinical Models

A crucial aspect of modern drug development is anticipating and overcoming acquired resistance. Once a mechanism of action for this compound is established, future research could focus on developing preclinical models of resistance. This would involve chronically exposing cells or organisms to the compound and then using genomic and proteomic approaches to identify the mutations or pathway alterations that confer resistance. This knowledge would be instrumental in designing second-generation inhibitors or combination therapies to circumvent these resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These computational tools could be leveraged for the future development of this compound analogs. By building quantitative structure-activity relationship (QSAR) models based on an initial set of synthesized derivatives, AI algorithms could predict novel structures with enhanced potency and selectivity, as well as improved pharmacokinetic properties. mdpi.commdpi.com Generative AI models could also propose entirely new molecular scaffolds that retain the key pharmacophoric features of the parent compound. nih.gov

Unaddressed Research Gaps and Future Academic Pursuits

The most significant unaddressed research gap is the fundamental characterization of this compound's biological activity. Future academic pursuits should prioritize the following:

Synthesis and Characterization: Publication of a robust and scalable synthesis method.

Initial Biological Screening: Comprehensive screening against a panel of disease-relevant targets and cell lines.

Mechanism of Action Studies: In-depth investigation into the molecular mechanism of any identified biological activity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentyl and chloro substituents to understand their contribution to activity and selectivity.

The table below summarizes potential research directions for this compound, categorized by research area and the specific goals of each pursuit.

Research AreaPotential Future PursuitsKey Objectives
Target Identification High-throughput screening, chemoproteomicsTo identify the primary biological target(s) of the compound.
Therapeutic Application In vitro and in vivo disease model testingTo determine potential disease indications.
Chemical Biology Synthesis of tagged derivativesTo create tools for target validation and engagement studies.
Resistance Studies Development of resistant cell linesTo understand and overcome potential drug resistance mechanisms.
Computational Chemistry AI/ML-driven analog designTo optimize potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-8-cyclopentylpteridin-7(8H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, cyclopentylamine may react with a halogenated pteridinone precursor under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants (1:1.2 for amine:halogenated precursor). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane). Yield improvements (>70%) are achievable with slow addition of reactants and inert atmosphere (N₂).

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 8.2–8.5 ppm (pteridinone aromatic protons). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • Mass Spectrometry : High-resolution ESI-MS expected molecular ion [M+H]⁺ at m/z 279.08 (calculated for C₁₁H₁₂ClN₃O).
  • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to verify purity (>95%) with retention time ~6.2 minutes .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Insoluble in water, requiring sonication for aqueous suspensions .
  • Stability : Store at –20°C in amber vials under argon to prevent hydrolysis of the chloro substituent. Degradation studies (TGA/DSC) indicate thermal stability up to 150°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for structural analogs be resolved to confirm the identity of this compound?

  • Contradiction Analysis : Compare experimental data with computational predictions (DFT calculations for ¹H/¹³C NMR). For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Use X-ray crystallography (if crystalline) to resolve ambiguities. Reference structural analogs like 8-cyclopentyl-2-(ethylamino)pteridin-7(8H)-one ( ) to validate substituent-induced chemical shift patterns .

Q. What mechanistic insights explain the regioselectivity of chloro-substitution in the pteridinone core during synthesis?

  • Reaction Pathway : The chloro group typically occupies the 4-position due to electron-withdrawing effects of the carbonyl group, directing electrophilic substitution. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can map electron density to predict reactive sites .
  • Experimental Validation : Isotopic labeling (e.g., ³⁶Cl) or kinetic studies under varying temperatures/pH can elucidate rate-determining steps .

Q. Which in vitro assays are most suitable for evaluating the bioactivity of this compound, particularly in kinase inhibition studies?

  • Assay Design :

  • Kinase Inhibition : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2 or CDK2) at 1–10 μM compound concentration. Include positive controls (staurosporine) and measure IC₅₀ via dose-response curves .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugate) and confocal microscopy to assess permeability in HEK293 or HepG2 cells .

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

  • Protocol :

Protein Preparation : Retrieve target structure from PDB (e.g., 7UN in ). Remove water molecules and add hydrogens using AutoDock Tools.

Ligand Docking : Perform rigid-flexible docking (AutoDock Vina) with a search grid centered on the ATP-binding site. Validate poses using MD simulations (AMBER) to assess stability .

Binding Energy Calculation : Compare predicted ΔG values with experimental IC₅₀ to refine models .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies involving this compound?

  • Analysis Framework :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .

Q. How can researchers address batch-to-batch variability in synthetic yields or impurity profiles?

  • Quality Control :

  • DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., solvent volume, catalyst loading) affecting yield .
  • HPLC-MS Tracking : Monitor impurities (e.g., dechlorinated byproducts) across batches and adjust purification protocols accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.